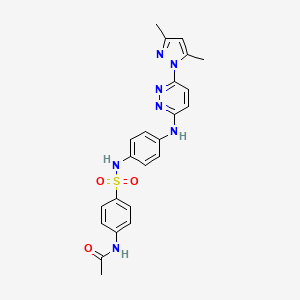
N-(4-(N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H23N7O3S and its molecular weight is 477.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Potential
This compound has been explored for its antimicrobial potential. For instance, studies have investigated the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, like N-(4-(N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide, showing promising results as antimicrobial agents (Darwish et al., 2014). Similarly, other studies have synthesized and evaluated novel heterocyclic compounds containing a sulfonamido moiety for their antibacterial activity, indicating significant potential in this area (Azab, Youssef, & El-Bordany, 2013).
Antitumor Activity
Research has also been conducted on the antitumor applications of this compound. Novel antitumor acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing a biologically active pyrazole moiety have been synthesized to evaluate their antitumor activity, with some compounds showing more effectiveness than reference drugs like doxorubicin (Alqasoumi et al., 2009).
Antioxidant Properties
This chemical has also been explored for its antioxidant properties. Studies on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including this compound, have shown significant antioxidant activity (Chkirate et al., 2019). Additionally, other research has synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, exhibiting moderate to significant radical scavenging activity (Ahmad et al., 2012).
Electronic Structure Analysis
There has been speculative analysis on the electronic structure, IR assignments, and molecular docking of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, an anti-amoebic agent. This involves quantum mechanical calculations and physicochemical parameter analysis, indicating the molecule's chemical reactivity and potential as a lead molecule for specific diseases (Shukla & Yadava, 2020).
Mecanismo De Acción
Target of Action
A related compound has been found to interact withLeishmania major pteridine reductase 1 (LmPTR1) , which could suggest a similar target for this compound. LmPTR1 is an enzyme that plays a crucial role in the survival and proliferation of parasites.
Mode of Action
It is suggested that the compound may bind to its target enzyme, potentially inhibiting its function . This inhibition could disrupt the normal biochemical processes of the parasite, leading to its death.
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For instance, inhibition of LmPTR1 can disrupt the folate pathway, which is essential for the synthesis of nucleic acids and proteins in the parasite . This disruption can lead to the death of the parasite.
Pharmacokinetics
A related compound was found to have high solubility in saline at ph 7 , which could suggest good bioavailability for this compound.
Result of Action
Based on the potential inhibition of lmptr1, it can be inferred that the compound may lead to the death of the parasite by disrupting its essential biochemical processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . .
Propiedades
IUPAC Name |
N-[4-[[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3S/c1-15-14-16(2)30(28-15)23-13-12-22(26-27-23)25-19-4-6-20(7-5-19)29-34(32,33)21-10-8-18(9-11-21)24-17(3)31/h4-14,29H,1-3H3,(H,24,31)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQROYBXWYDGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-6-(3,4-dimethylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2970425.png)
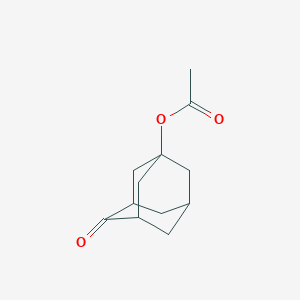
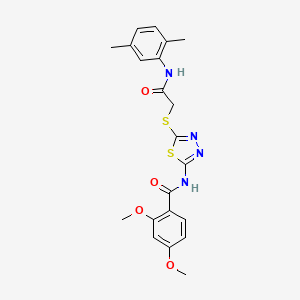
![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2970430.png)

![2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2970436.png)
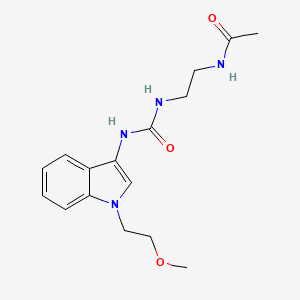

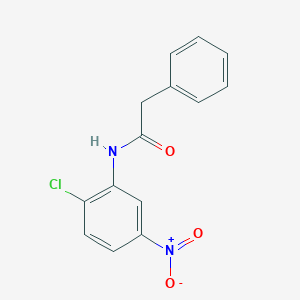
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2970440.png)

![N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2970443.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2970444.png)
![N-(3-chloro-4-methylphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2970445.png)
